1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea

Description

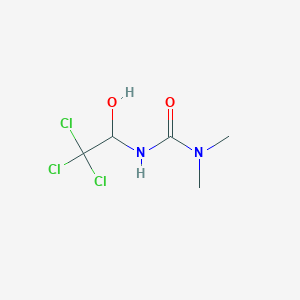

1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea is a urea derivative characterized by a dimethyl group at the N1 position and a 2,2,2-trichloro-1-hydroxyethyl substituent at the N3 position.

Properties

CAS No. |

53376-31-1 |

|---|---|

Molecular Formula |

C5H9Cl3N2O2 |

Molecular Weight |

235.49 g/mol |

IUPAC Name |

1,1-dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |

InChI |

InChI=1S/C5H9Cl3N2O2/c1-10(2)4(12)9-3(11)5(6,7)8/h3,11H,1-2H3,(H,9,12) |

InChI Key |

HTDPJKWNQYCYGS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of dimethylamine with trichloroacetaldehyde (chloral) in the presence of a base. The reaction proceeds through the formation of an intermediate hemiacetal, which then reacts with urea to form the final product. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.

Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with specific molecular targets. The trichloromethyl group is known to be reactive, and its interactions with biological molecules can lead to various effects. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s urea backbone is shared with several derivatives, but substituent variations dictate differences in reactivity, toxicity, and applications. Below is a comparative analysis:

Key Differences and Implications

- This may enhance environmental persistence but increase toxicity risks compared to non-halogenated analogs like 1-ethyl-3-(2-hydroxyethyl)urea (CAS 29346-51-8) .

- Applications : While diuron and fluometuron are commercial herbicides, the target compound and its close analog (CAS 70123-13-6) lack clear commercial use, likely serving as intermediates or experimental agents .

- Toxicity Profile: Urea derivatives with halogenated substituents (e.g., diuron) exhibit higher toxicity (e.g., organ damage, irritation) compared to non-halogenated versions. The trichloro-hydroxyethyl group may pose acute toxicity risks akin to 1-ETHYL-1-(2-METHYLPHENYL)UREA (H302, H315 hazards) .

Physicochemical Properties

- Stability : The hydroxy group may render the compound susceptible to hydrolysis, unlike fluometuron’s stable trifluoromethyl group.

Research and Regulatory Considerations

- Synthesis Challenges : Analogous compounds like 1-Phenyl-3-(2,2,2-trichloro-1-phenyl-ethyl)-urea require multi-step synthesis, limiting scalability .

- Regulatory Gaps : The absence of CAS numbers and safety data for the target compound underscores its status as a research chemical, necessitating further toxicological evaluation .

Biological Activity

1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea (CAS No. 53376-31-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of its use in pharmaceuticals and as a chemical agent. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 235.5 g/mol

- Structure : The compound features a urea moiety with a trichloroethyl group that contributes to its reactivity and biological effects .

1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea exhibits biological activity primarily through its interaction with cellular macromolecules. Its mechanism can be likened to that of other chloroethylnitrosoureas, which are known for their capacity to form DNA cross-links. This cross-linking is crucial for its antitumor activity, as it interferes with DNA replication and transcription processes.

Key Mechanisms:

- DNA Cross-Linking : The compound's ability to induce cross-links in DNA leads to apoptosis in rapidly dividing cells, making it a potential candidate for cancer therapy .

- Genotoxicity : Studies indicate that compounds similar to this urea derivative can cause significant DNA damage, which correlates with their mutagenic and carcinogenic potential .

Biological Activity Data

The biological activity of 1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has been assessed through various in vitro and in vivo studies. The following table summarizes key findings from research on its biological effects:

Case Study 1: Antitumor Activity

In a study involving various chloroethylnitrosoureas, it was found that 1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea exhibited potent antitumor effects against several cancer cell lines. The mechanism was attributed to the compound's ability to form interstrand cross-links in DNA, which inhibited cell division and led to cell death.

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that exposure to this compound resulted in significant cytotoxic effects in cultured cells. The study highlighted the importance of evaluating the dose-response relationship to understand the safety profile better.

Toxicity Profile

The toxicity of 1,1-Dimethyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea is a critical aspect of its biological activity. It is classified as having moderate to high toxicity based on animal studies and cellular assays. Key points include:

- Acute Toxicity : Symptoms of acute exposure may include irritation and potential damage to respiratory pathways.

- Chronic Effects : Long-term exposure has been associated with an increased risk of carcinogenic outcomes due to its genotoxic properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.